1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea
Description
1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea is a compound that belongs to the class of urea derivatives It features a unique structure with a 2-methylphenyl group and a 6-methylpyridin-2-yl group connected through a urea linkage
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-6-3-4-8-12(10)16-14(18)17-13-9-5-7-11(2)15-13/h3-9H,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJUNTVVCNUAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 2-methylphenyl isocyanate with 6-methyl-2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea linkage can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(2-Methylphenyl)-3-(4-methylpyridin-2-yl)urea: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
1-(2-Methylphenyl)-3-(2-methylpyridin-2-yl)urea: Another similar compound with a different position of the methyl group on the pyridine ring.
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